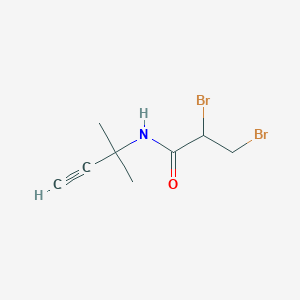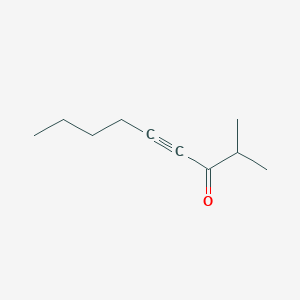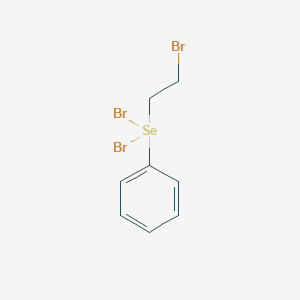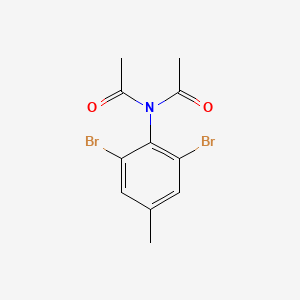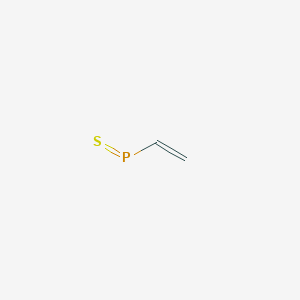
Ethenylphosphanethione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethenylphosphanethione is an organophosphorus compound characterized by the presence of a phosphorus-sulfur double bond and a vinyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethenylphosphanethione can be synthesized through several methods. One common approach involves the reaction of a vinyl halide with a phosphine sulfide under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Another method involves the use of Grignard reagents, where a vinyl magnesium halide reacts with a phosphine sulfide to yield the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of advanced catalysts and optimized reaction pathways further enhances the efficiency of industrial production .
Análisis De Reacciones Químicas
Types of Reactions
Ethenylphosphanethione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides using oxidizing agents such as hydrogen peroxide or ozone.
Reduction: Reduction reactions can convert this compound to phosphine derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, ozone, and other oxidizing agents under mild conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Substituted phosphine derivatives.
Aplicaciones Científicas De Investigación
Ethenylphosphanethione has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of advanced materials, such as polymers and catalysts .
Mecanismo De Acción
The mechanism of action of ethenylphosphanethione involves its interaction with molecular targets through its phosphorus-sulfur double bond and vinyl group. These interactions can lead to the formation of reactive intermediates, which can further react with biological molecules, such as proteins and nucleic acids. The compound’s ability to form stable complexes with metal ions also plays a crucial role in its mechanism of action .
Comparación Con Compuestos Similares
Similar Compounds
Phosphine sulfides: Compounds with similar phosphorus-sulfur double bonds but different substituents.
Vinyl phosphines: Compounds with vinyl groups attached to phosphorus atoms.
Phosphine oxides: Compounds formed by the oxidation of phosphines .
Uniqueness
Its ability to undergo various chemical reactions and form stable complexes with metal ions sets it apart from other similar compounds .
Propiedades
Número CAS |
62779-03-7 |
|---|---|
Fórmula molecular |
C2H3PS |
Peso molecular |
90.09 g/mol |
Nombre IUPAC |
thiophosphorosoethene |
InChI |
InChI=1S/C2H3PS/c1-2-3-4/h2H,1H2 |
Clave InChI |
IFGUALFTZZTXSR-UHFFFAOYSA-N |
SMILES canónico |
C=CP=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


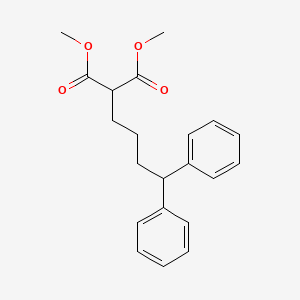
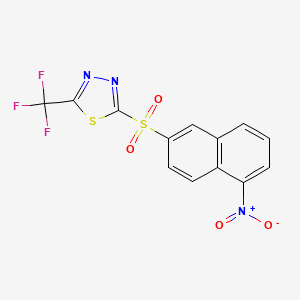
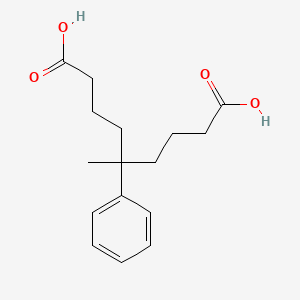
![2-[(Methanesulfinyl)methyl]-3-(trifluoromethyl)aniline](/img/structure/B14514935.png)
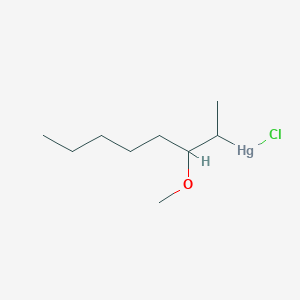
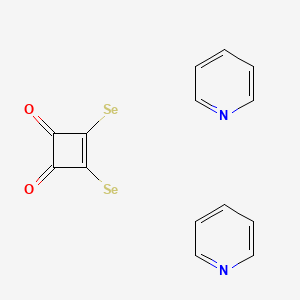
![2(3H)-Furanone, dihydro-3-pentyl-5-[(phenylamino)methyl]-](/img/structure/B14514950.png)
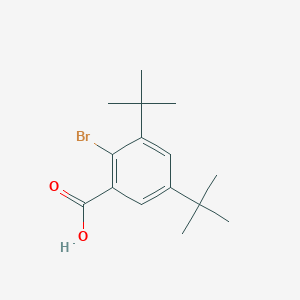
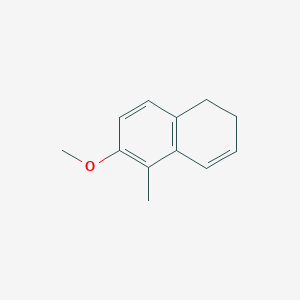
![Benzonitrile, 4-[3-(4-bromophenyl)-1-oxo-2-propenyl]-](/img/structure/B14514963.png)
